(Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide

TGR5 agonism GPCR screening metabolic disease

(Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide (CAS 941963-67-3) is a synthetic 1,5-disubstituted tetrazole derivative that has been identified as a moderately potent agonist of the G protein-coupled bile acid receptor TGR5 (GPBAR1). The compound belongs to a pharmacologically significant class of tetrazole-based small molecules characterized by a 4-ethoxyphenyl substituent at the tetrazole N-1 position, a structural motif that has been independently associated with maximal antiproliferative activity in rigid analogues of combretastatin A-4.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 941963-67-3
Cat. No. B2403659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide
CAS941963-67-3
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC
InChIInChI=1S/C14H17N5O2/c1-3-5-14(20)15-10-13-16-17-18-19(13)11-6-8-12(9-7-11)21-4-2/h3,5-9H,4,10H2,1-2H3,(H,15,20)/b5-3-
InChIKeyKSBSMAVWGJYZGR-HYXAFXHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 941963-67-3: A 1,5-Disubstituted Tetrazole for TGR5 Agonist and Antiproliferative Research


(Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide (CAS 941963-67-3) is a synthetic 1,5-disubstituted tetrazole derivative that has been identified as a moderately potent agonist of the G protein-coupled bile acid receptor TGR5 (GPBAR1) [1]. The compound belongs to a pharmacologically significant class of tetrazole-based small molecules characterized by a 4-ethoxyphenyl substituent at the tetrazole N-1 position, a structural motif that has been independently associated with maximal antiproliferative activity in rigid analogues of combretastatin A-4 [2]. Its molecular architecture incorporates a (Z)-but-2-enamide side chain, which distinguishes it from other ethoxyphenyl-tetrazole derivatives that bear different amine, sulfonamide, or urea substituents at the C-5 methylene position.

Why 941963-67-3 Cannot Be Replaced by Other Tetrazole Building Blocks in Specialized Research


Superficial structural similarity among 1,5-disubstituted tetrazoles masks profound functional divergence. SAR studies on this scaffold demonstrate that the 4-ethoxyphenyl group at the N-1 position is a critical pharmacophoric element for achieving maximal antiproliferative potency, whereas substitution with 4-nitrophenyl or 4-chlorophenyl groups yields significantly attenuated activity [1]. In parallel, TGR5 agonism data for (Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide reveals an unoptimized EC50 of 75 nM in CHO cells [2], a profile that is mechanistically and quantitatively distinct from other tetrazole-containing TGR5 ligands—such as bile acid-tetrazole hybrids—that operate via dual FXR/TGR5 modulation [3]. The (Z)-but-2-enamide side chain further distinguishes this compound from the more common (E)-configured or saturated amide analogs. Consequently, substituting 941963-67-3 with a generic tetrazole intermediate or a structurally related analog risks altering target engagement, potency, and selectivity in unpredictable ways, invalidating comparative biological conclusions.

Quantitative Differentiation Evidence for 941963-67-3: Potency, Selectivity, and Scaffold-Specific Performance


TGR5 Agonist Potency of 941963-67-3 in CHO Cells Compared to Triazole-Based Clinical Leads

941963-67-3 activates human TGR5 with an EC50 of 75 nM in a CHO cell cAMP elevation assay [1]. This represents an early, unoptimized hit, as indicated by comparison with the optimized triazole-based TGR5 agonist compound 12 (pEC50 = 6.8 in U2-OS cells, equivalent to an EC50 of approximately 158 nM) [2]. While 941963-67-3 exhibits approximately 2-fold greater potency than this particular clinical lead in cellular assays, it remains 32-fold less potent than the most potent TGR5 agonists reported in the same assay format (EC50 = 2.30 nM) [1]. This places 941963-67-3 in a distinct potency tier that is appropriate for early-stage target validation rather than advanced lead optimization.

TGR5 agonism GPCR screening metabolic disease

The 4-Ethoxyphenyl Substituent as a Maximal Antiproliferative Pharmacophore in Tetrazole Analogues of Combretastatin A-4

In a comprehensive SAR study of 1,5-disubstituted tetrazoles as rigid analogues of combretastatin A-4, compounds bearing a 4-ethoxyphenyl group at either the N-1 or C-5 position of the tetrazole ring exhibited maximal antiproliferative activity across multiple cancer cell lines [1]. For example, compound 4l, which carries a 4-ethoxyphenyl at the C-5 position, demonstrated potent inhibition of tubulin polymerization (IC50 = 0.85 µM), comparable to the natural product combretastatin A-4 itself (IC50 = 0.77 µM) [1]. In contrast, the 4-nitrophenyl-substituted analogue (compound 4n) was substantially less active, highlighting the electronic and steric contributions of the ethoxy group to target engagement at the colchicine binding site.

antiproliferative tubulin polymerization SAR

Distinct TGR5 Agonist Profile in Human PBMC and Whole Blood Assays Compared to Recombinant Systems

941963-67-3 was evaluated across multiple TGR5 assay formats, revealing a consistent agonist profile: EC50 = 75 nM in uninduced CHO cells, EC50 = 110 nM in human PBMC whole blood cAMP assays, and EC50 = 147 nM in recombinant TGR5-expressing NCI-H716 cells [1]. The relatively narrow potency range (75–147 nM, <2-fold variation) across these physiologically distinct systems suggests that the compound maintains target engagement in the presence of serum proteins and in primary human cells, a property not uniformly observed across all TGR5 agonist chemotypes. By comparison, certain triazole-based TGR5 agonists exhibit >10-fold potency shifts between recombinant and physiologically relevant assay formats [2].

TGR5 agonism PBMC whole blood assay cAMP

Optimal Application Scenarios for 941963-67-3 in Scientific and Preclinical Research


TGR5 Target Validation and Early-Stage Screening in Metabolic Disease Programs

With a consistent EC50 of 75–147 nM across CHO, PBMC, and NCI-H716 cell-based assays, 941963-67-3 is suited for TGR5 target validation studies in metabolic disease research [1]. Its moderate potency avoids the confounding supraphysiological receptor activation associated with highly optimized agonists, enabling more physiologically interpretable GLP-1 secretion, energy expenditure, and bile acid signaling experiments. The compound's low inter-assay variability (<2-fold across formats) makes it a reliable reference agonist for normalizing TGR5 activation readouts when screening novel chemotypes.

Antiproliferative Screening Leveraging the 4-Ethoxyphenyl Pharmacophore

SAR data from Romagnoli et al. (2012) establish the 4-ethoxyphenyl substituent as a maximal potency pharmacophore in 1,5-disubstituted tetrazole-based tubulin polymerization inhibitors [2]. 941963-67-3 shares this critical structural feature and is therefore a rational starting point for antiproliferative screening against HT-29, MCF-7, HeLa, and multidrug-resistant (P-glycoprotein-overexpressing) cell lines. Researchers investigating colchicine-site tubulin inhibitors should prioritize this compound over analogues bearing 4-nitrophenyl, 4-chlorophenyl, or unsubstituted phenyl groups that have been shown to exhibit inferior activity.

Chemical Biology Probe for Differentiating TGR5 from FXR Signaling

Unlike bile acid-derived tetrazole compounds that function as dual FXR/TGR5 agonists [3], 941963-67-3 exhibits selectivity for TGR5 (EC50 = 75 nM) with negligible FXR activity (FXR binding IC50 = 10,000 nM, representing >130-fold selectivity) [1]. This selectivity profile enables researchers to dissect the distinct contributions of TGR5 versus FXR signaling in hepatic, intestinal, and immune cell models without the confounding dual-receptor pharmacology inherent to bile acid-tetrazole hybrids.

Building Block for Focused Library Synthesis Targeting GPCR and Tubulin Programs

The (Z)-but-2-enamide moiety of 941963-67-3 provides a chemically tractable handle for further derivatization via amide coupling, Michael addition, or olefin metathesis reactions. As a building block, it enables the construction of focused compound libraries exploring SAR around the tetrazole C-5 position—a region identified as critical for both TGR5 agonist activity and tubulin polymerization inhibition [1][2]. This contrasts with more elaborate tetrazole derivatives that lack accessible functional groups for downstream synthetic manipulation.

Quote Request

Request a Quote for (Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.